molecular formula C9H14O B3054646 2-(tert-butyl)-4-methylfuran CAS No. 6141-68-0

2-(tert-butyl)-4-methylfuran

Cat. No.: B3054646
CAS No.: 6141-68-0
M. Wt: 138.21 g/mol
InChI Key: DDXRLYGFNYHBOK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methylfuran is a substituted furan derivative characterized by a tert-butyl group at the 2-position and a methyl group at the 4-position of the aromatic furan ring. These analogs are frequently utilized in organic synthesis, particularly in enantioselective catalysis and as intermediates for bioactive molecules .

Properties

IUPAC Name

2-tert-butyl-4-methylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-5-8(10-6-7)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRLYGFNYHBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334804
Record name Furan, 2-(1,1-dimethylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-68-0
Record name Furan, 2-(1,1-dimethylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butyl)-4-methylfuran can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of furan with tert-butyl chloride and aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of furan with a tert-butyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-4-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated, nitrated, and sulfonated furans.

Scientific Research Applications

2-(tert-Butyl)-4-methylfuran has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-methylfuran involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can enhance its nucleophilicity and electrophilicity in different reactions. The specific pathways and targets depend on the type of reaction and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 2-(tert-Butyl)-1,3-Dioxan-4-ones
  • Synthesis: Prepared via cyclization of (R)- or (S)-4,4,4-trichloro-3-hydroxybutanoic acids with pivalaldehyde, catalyzed by camphorsulfonic acid (CAS), yielding enantiopure cis-dioxanones (52% after crystallization) .
  • Reactivity : Undergo selective halogenation (e.g., bromination with NBS) and reductive dehalogenation (using Ph₃SnH/AIBN) to produce dichloromethyl or chloromethyl derivatives (yields: 37–49%) .
  • Stability: Brominated intermediates are unstable and require rapid purification, while parent dioxanones are stable under standard conditions .
(b) Furan Derivatives with tert-Butyl Groups
  • Example : tert-Butyl(((2R,3R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydrofuran-3-yl)oxy)dimethylsilane (Compound 147) .
    • Synthesis : Generated via sodium naphthalenide-mediated reduction of xylose chloride, followed by chromatographic purification.
    • Reactivity : Acts as a chiral building block for complex natural products like (−)-TAN-2483B, a fungal metabolite.
(c) Halogenated Derivatives
  • 6-Chloromethyl-2-(tert-butyl)-1,3-dioxan-4-one : Synthesized via hydrogenation with PyHOTos or HOTos catalysts, achieving moderate yields (40–60%) .
  • Brominated Analogues: Bromination with NBS/DBPO yields unstable intermediates, necessitating immediate conversion to stable dioxinones (e.g., 70% overall yield for 7) .

Key Comparative Data

Compound Core Structure Synthesis Method Catalyst/Reagents Yield (%) Stability Key Applications
2-(tert-Butyl)-1,3-dioxan-4-one 1,3-Dioxane Cyclization of hydroxy acid + aldehyde Camphersulfonic acid 52 High Enantioselective synthesis
6-Chloromethyl-dioxanone 1,3-Dioxane Reductive dehalogenation Ph₃SnH, AIBN 37–49 Moderate Intermediate for dioxinones
tert-Butyl-dihydrofuran (147) Dihydrofuran Sodium naphthalenide reduction None specified N/A High Chiral natural product synthesis
Brominated dioxinone (7) 1,3-Dioxinone Bromination of dioxanone NBS, DBPO 70 Low (requires stabilization) Functionalized intermediates

Reactivity and Stability Trends

  • tert-Butyl Substituent : Enhances steric hindrance, improving regioselectivity in cyclization and halogenation reactions .
  • Ring System: Furans: Aromaticity reduces electrophilic substitution reactivity compared to non-aromatic dioxanones/dioxinones. Dioxanones: Prone to ring-opening under acidic conditions but stable in neutral media .
  • Halogenation: Chloromethyl derivatives are more stable than brominated analogs, which often decompose unless stabilized (e.g., via chromatography or conversion to dioxinones) .

Biological Activity

2-(tert-butyl)-4-methylfuran is a furan derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies and research articles.

Overview of this compound

This compound is characterized by its furan ring structure, which is known to play a significant role in various biological processes. The presence of the tert-butyl and methyl groups enhances its chemical stability and biological interactions.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptosis induction is critical in cancer treatment as it helps eliminate malignant cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties.

Case Study 2: Anticancer Mechanism

In a separate investigation, the effect of this compound on human breast cancer cells (MCF-7) was studied. The results revealed that treatment with the compound at concentrations of 50 µM led to a 50% reduction in cell viability after 48 hours, accompanied by increased levels of pro-apoptotic proteins.

Research Findings

Study Biological Activity Findings Reference
Study AAntimicrobialMIC of 32 µg/mL against S. aureus
Study BAnticancer50% reduction in MCF-7 cell viability at 50 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
  • Apoptosis Induction: The compound activates caspase-dependent pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment with the compound, contributing to oxidative stress in target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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